Tetrahydrolachnophyllum lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

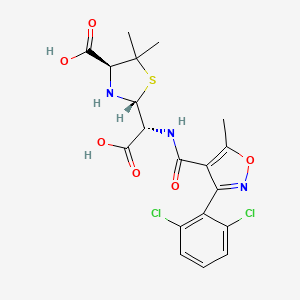

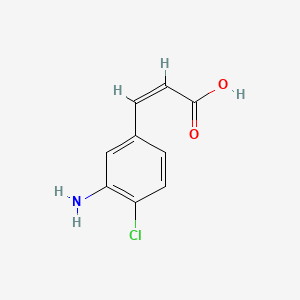

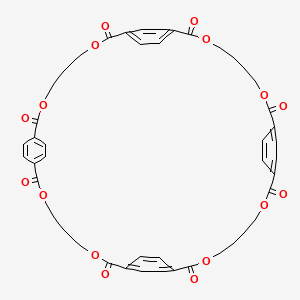

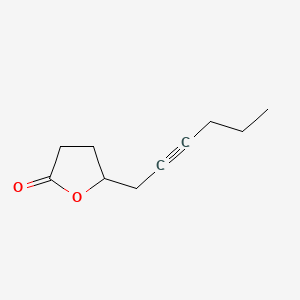

Tetrahydrolachnophyllum lactone is a chemical compound with the molecular formula C10H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .

Synthesis Analysis

The synthesis of β-lactone compounds like Tetrahydrolachnophyllum lactone involves complex biosynthetic pathways. A polyketide synthase/non-ribosomal peptide synthetase-like biosynthetic gene cluster (glo) in Streptomyces albus J1074 is used to synthesize a polyunsaturated polyketide chain . The polyketide synthase part can synthesize a polyunsaturated polyketide chain, while the downstream non-ribosomal peptide synthetase-like module incorporates a three-carbon pyruvate unit, mediating the formation of two carbon–carbon bonds between the polyketide and pyruvate to give a cyclopentane intermediate tethered on acyl carrier protein .Molecular Structure Analysis

The molecular structure of Tetrahydrolachnophyllum lactone is characterized by a total of 26 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . It also contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis

The chemical reactions involving Tetrahydrolachnophyllum lactone are complex and involve several steps. The inherent ring strain property of β-lactones could facilitate nucleophilic attack from catalytic cysteine, serine, or threonine in enzyme active sites . This makes the β-lactone moiety an ideal pharmacophore warhead targeting a wide range of enzymes such as proteases, hydrolases, and esterases .Physical And Chemical Properties Analysis

Tetrahydrolachnophyllum lactone has a molecular weight of 166.22 g/mol . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 aliphatic ester . These properties contribute to its physical and chemical characteristics.Applications De Recherche Scientifique

Biomedicine: Controlled Drug-Release Systems

Tetrahydrolachnophyllum lactone: has been explored for its potential in creating controlled drug-release systems. These systems are designed to deliver medication at a controlled rate, ensuring consistent therapeutic levels over an extended period . The lactone’s properties may allow for the synthesis of polymers that can form part of biodegradable matrices, which are crucial in the development of such drug delivery mechanisms .

Surgical Threads

In the field of surgery, there is a demand for resorbable materials that can be used as surgical threadsTetrahydrolachnophyllum lactone could be instrumental in synthesizing polymers that are used to manufacture surgical threads that naturally decompose in the body, eliminating the need for removal and reducing the risk of infection .

Tissue Engineering Scaffolds

The development of tissue scaffolds is vital for supporting the growth and regeneration of tissuesTetrahydrolachnophyllum lactone may contribute to the creation of scaffolds that mimic the extracellular matrix, providing a structure that facilitates cell attachment and proliferation, which is essential for tissue engineering applications .

Implant Materials

Biocompatible and biodegradable materials are sought after for implantsTetrahydrolachnophyllum lactone could be used to develop polymers that serve as implant materials, offering the advantage of being broken down and absorbed by the body over time, thus reducing the need for additional surgeries .

Polymer Synthesis

The synthesis of polymers is a broad field with numerous applicationsTetrahydrolachnophyllum lactone can be a monomer in the synthesis of various polymeric structures, including those with hydroxyl or carboxyl end groups, which are important for creating functional materials with specific properties .

Biodegradable Materials

With the increasing focus on sustainability, the production of biodegradable materials is crucialTetrahydrolachnophyllum lactone could play a role in the creation of environmentally friendly materials that degrade naturally, reducing waste and pollution .

Mécanisme D'action

Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family

Target of Action

Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .

Mode of Action

Sesquiterpene lactones, including Tetrahydrolachnophyllum lactone, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.

Biochemical Pathways

Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .

Pharmacokinetics

Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of Tetrahydrolachnophyllum lactone, affecting its efficacy.

Result of Action

Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that Tetrahydrolachnophyllum lactone may have similar effects.

Orientations Futures

The future directions for Tetrahydrolachnophyllum lactone and similar β-lactone compounds involve overcoming challenges in drug delivery and improving the efficiency of their synthesis . This includes ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations . Additionally, genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings is a promising area of research .

Propriétés

IUPAC Name |

5-hex-2-ynyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUHHJBOQMXWQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC1CCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.